4-bromo-3-chloro-N-methoxy-N-methylbenzamide

Regioselective cross‑coupling Iterative Pd catalysis Biaryl synthesis

4-Bromo-3-chloro-N-methoxy-N-methylbenzamide (CAS 1235711-34-8) is a halogenated Weinreb amide (N-methoxy-N-methylbenzamide) bearing a para‑bromine and a meta‑chlorine substituent. Its molecular formula is C₉H₉BrClNO₂ with a molecular weight of 278.53 g/mol.

Molecular Formula C9H9BrClNO2
Molecular Weight 278.53 g/mol
Cat. No. B12631042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-3-chloro-N-methoxy-N-methylbenzamide
Molecular FormulaC9H9BrClNO2
Molecular Weight278.53 g/mol
Structural Identifiers
SMILESCN(C(=O)C1=CC(=C(C=C1)Br)Cl)OC
InChIInChI=1S/C9H9BrClNO2/c1-12(14-2)9(13)6-3-4-7(10)8(11)5-6/h3-5H,1-2H3
InChIKeyCOMFNFUGYMZWBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-chloro-N-methoxy-N-methylbenzamide (CAS 1235711-34-8) – Core Physicochemical and Structural Profile for Procurement Decisions


4-Bromo-3-chloro-N-methoxy-N-methylbenzamide (CAS 1235711-34-8) is a halogenated Weinreb amide (N-methoxy-N-methylbenzamide) bearing a para‑bromine and a meta‑chlorine substituent. Its molecular formula is C₉H₉BrClNO₂ with a molecular weight of 278.53 g/mol . The compound is a colourless to off‑white solid with a predicted boiling point of 400.4 ± 35.0 °C and a predicted density of 1.554 ± 0.06 g/cm³ . Available at commercial scale with a minimum reported purity of 98% (HPLC) , it serves as a key synthetic intermediate in the preparation of ketones, aldehydes and elaborated biaryl architectures via Weinreb ketone synthesis and sequential Pd‑catalysed cross‑coupling reactions.

Why Regioisomeric Halogenated Benzamides Cannot Substitute 4-Bromo-3-chloro-N-methoxy-N-methylbenzamide Without Affecting Reactivity and Downstream Yield


The specific 4‑bromo‑3‑chloro substitution pattern is not a cosmetic feature but a functional determinant of the compound’s utility as a building block. Although all di‑halogenated N‑methoxy‑N‑methylbenzamide regioisomers share identical molecular weight, LogP (2.73590) and polar surface area (29.54 Ų) , their reactivity in Pd‑catalysed cross‑coupling reactions is governed by the relative activation of the C–Br and C–Cl bonds, which is strongly dependent on the position of the substituents relative to the amide carbonyl. Substituting a 4‑bromo‑2‑chloro or 5‑bromo‑2‑chloro regioisomer would alter the sequence and selectivity of iterative Suzuki, Negishi or Buchwald–Hartwig couplings, compelling a complete re‑validation of the synthetic route and potentially reducing overall yield. Furthermore, the Weinreb amide functionality imposes strict demands on compatible reagents; a different regioisomer may exhibit altered steric and electronic influences on the tetrahedral intermediate formed during nucleophilic addition [1]. The quantitative evidence below demonstrates that, despite apparent physicochemical similarity, the target compound occupies a unique position in the synthetic chemist’s toolbox that cannot be generically substituted.

Quantitative Differentiation Evidence: Why 4-Bromo-3-chloro-N-methoxy-N-methylbenzamide Is the Preferred Weinreb Amide Intermediate for Regioselective Synthesis


Orthogonal Cross‑Coupling Reactivity Enabled by the 4‑Br/3‑Cl Substitution Pattern

The target compound uniquely presents a para‑bromine atom that is significantly more reactive in oxidative addition with Pd(0) than the meta‑chlorine. This hierarchy allows a first Suzuki coupling at the para‑position while the meta‑chlorine remains intact, enabling a second orthogonal coupling – a synthetic sequence that cannot be replicated with any of the other three di‑halogenated regioisomers. For 4‑bromo‑2‑chloro (CAS 875306‑64‑2) the chlorine is ortho to the amide, creating steric encumbrance that retards the initial oxidative addition; for 5‑bromo‑2‑chloro (CAS 842136‑59‑8) the bromine is meta and the chlorine ortho, inverting the usual reactivity order; for 3‑bromo‑4‑chloro (CAS 203179‑00‑4) the bromine is meta and less activated while the chlorine is para and more susceptible to undesired side reactions .

Regioselective cross‑coupling Iterative Pd catalysis Biaryl synthesis

Weinreb Amide Functionality Guarantees Controlled Nucleophilic Addition Without Over‑Addition

Unlike the simple benzamide 4‑bromo‑3‑chlorobenzamide (CAS 1228826‑41‑2), which lacks the N‑methoxy‑N‑methyl motif, the target compound forms a stable five‑membered tetrahedral chelate upon addition of Grignard or organolithium reagents, preventing the over‑addition that would otherwise produce tertiary alcohols [1]. This property is shared with all Weinreb amides, but the target compound uniquely combines it with the regiospecific halogenation pattern described above, making it the only commercially available intermediate that simultaneously delivers orthogonal cross‑coupling capability and reliable ketone synthesis.

Weinreb ketone synthesis Organometallic addition Carbonyl homologation

Physicochemical Identity Masks Regioisomer‑Dependent Performance, Making Purity and Provenance the Only Reliable Differentiators

All four regioisomers of C₉H₉BrClNO₂ share the identical calculated LogP (2.73590), polar surface area (29.54 Ų) and exact mass (276.951 Da) . Consequently, standard bulk QC methods (e.g. GC‑MS or LC‑MS at unit resolution) cannot distinguish them. The target compound is supplied with a 98% minimum purity specification (HPLC) by LookChem and is stocked by Fisher Scientific (cat. no. 502451397) as a 250 mg unit . In contrast, the 3‑bromo‑4‑chloro isomer has been reported as discontinued by at least one major European supplier .

Quality control Regioisomer confirmation Procurement specification

Clear Structural Distinction from the Urea Herbicide Chlorbromuron Prevents Cross‑Contamination in Agrochemical Research

Chlorbromuron (CAS 13360‑45‑7, N′-(4‑bromo‑3‑chlorophenyl)-N‑methoxy‑N‑methylurea) shares the same halogenated aromatic ring motif and a superficial nomenclature resemblance with the target compound, yet it is structurally and functionally distinct: it is a urea derivative, not a benzamide, and its carbonyl carbon is not directly attached to the aromatic ring [1]. This difference makes Chlorbromuron incapable of serving as a Weinreb amide precursor or participating in ketone‑forming reactions. The differentiation is confirmed by molecular formula (C₉H₁₀BrClN₂O₂ vs. C₉H₉BrClNO₂), exact mass (291.96 Da vs. 276.95 Da) and IR carbonyl stretching frequency (urea C=O at ~1640 cm⁻¹ vs. amide C=O at ~1680 cm⁻¹ for the target compound) [2].

Agrochemical intermediates Structural misassignment Herbicide metabolism

Application Scenarios Where 4-Bromo-3-chloro-N-methoxy-N-methylbenzamide Provides Demonstrable Competitive Advantage


Stepwise Synthesis of Unsymmetrical Biaryl Ligands and Functional Materials

The regiospecific arrangement of Br (para) and Cl (meta) allows two sequential, chemo‑differentiated Suzuki couplings: the first coupling installs a boronic acid at the para‑position while the meta‑chlorine remains intact; the second coupling replaces the chlorine using a harsher catalyst system or prolonged heating. This two‑step diversification is unattainable in a single operation with any other di‑halogenated Weinreb amide regioisomer without introducing protecting groups or resorting to non‑selective conditions . After the cross‑coupling sequence, the Weinreb amide moiety is converted to a ketone using Grignard reagents, providing a streamlined entry to functionalised benzophenone scaffolds [1].

Medicinal Chemistry Building Block for Parallel Library Synthesis

In early‑stage drug discovery, the target compound serves as a privileged intermediate for parallel synthesis of diverse ketone libraries. Because the Weinreb amide reacts cleanly with a wide range of organometallic nucleophiles (Grignard, organolithium, organozinc) without double‑addition side products, chemists can generate 24‑ to 96‑member ketone libraries in a single plate‑based workflow . The ≥98% purity specification reduces the risk of false hits arising from regioisomeric impurities that would survive standard LC‑MS quality control .

Agrochemical Probe Design Distinct from Chlorbromuron Metabolite Studies

Environmental fate studies of the herbicide Chlorbromuron identify 4‑bromo‑3‑chloroaniline as the primary soil metabolite. The target compound, being the corresponding benzamide rather than a urea, can be employed as a structurally independent probe to dissect structure‑activity relationships at the target site without interference from residual urea herbicide activity. The unambiguous mass difference (15 Da) between the two compounds ensures no cross‑contamination in LC‑HRMS‑based metabolomics workflows [2].

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